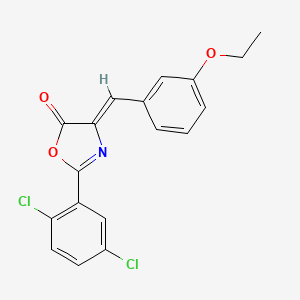![molecular formula C26H27N3O3 B6084501 1-[[5-(hydroxymethyl)furan-2-yl]methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B6084501.png)
1-[[5-(hydroxymethyl)furan-2-yl]methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[5-(Hydroxymethyl)furan-2-yl]methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a furan ring, an indole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[5-(hydroxymethyl)furan-2-yl]methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the furan ring: Starting from a suitable precursor like furfural, the furan ring can be synthesized through various methods, including catalytic hydrogenation.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling reactions: The final step involves coupling the furan, indole, and piperidine moieties using reagents like coupling agents (e.g., EDCI, DCC) under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[[5-(Hydroxymethyl)furan-2-yl]methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole and furan rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 1-[[5-(hydroxymethyl)furan-2-yl]methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The indole moiety may allow it to bind to serotonin receptors, while the furan and piperidine rings may enable interactions with other biological targets.
Comparison with Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound also contains a furan ring and a hydroxymethyl group, but differs in its overall structure and functional groups.
2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone: These compounds share the furan ring but have different substituents and reactivity.
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1: This compound contains a furan ring and exhibits different biological activities.
Uniqueness: 1-[[5-(Hydroxymethyl)furan-2-yl]methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide is unique due to its combination of furan, indole, and piperidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[[5-(hydroxymethyl)furan-2-yl]methyl]-N-[3-(1H-indol-2-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-17-23-11-10-22(32-23)16-29-12-4-7-20(15-29)26(31)27-21-8-3-6-18(13-21)25-14-19-5-1-2-9-24(19)28-25/h1-3,5-6,8-11,13-14,20,28,30H,4,7,12,15-17H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVUOVUVBAKMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)CO)C(=O)NC3=CC=CC(=C3)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6084425.png)
![4-({2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID](/img/structure/B6084434.png)
![2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6084445.png)
![1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE](/img/structure/B6084449.png)
![(4Z)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione](/img/structure/B6084457.png)

![3-[(2Z)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-PHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6084471.png)
![N-cyclohexyl-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carbothioamide](/img/structure/B6084476.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethylbenzamide](/img/structure/B6084477.png)
![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![ethyl 4-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6084487.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B6084490.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]-4-[(1-ethylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6084515.png)
